

ZLN005 Metabolism and Metabolite Identification: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxyl ZLN005-d13

Cat. No.: B15554565

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Abstract

ZLN005, a novel small-molecule transcriptional activator of the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α), has demonstrated therapeutic potential in preclinical models of metabolic and neurodegenerative diseases.[1][2] A thorough understanding of its metabolic fate is crucial for further drug development and clinical translation. This technical guide provides a comprehensive overview of the metabolism of ZLN005 and the methodologies for identifying its metabolites, based on available scientific literature. The document details the in vitro and in vivo biotransformation pathways, summarizes identified metabolites, outlines experimental protocols, and presents visual representations of the metabolic pathways and experimental workflows.

Introduction

ZLN005 is a benzimidazole-containing compound that has garnered significant interest for its ability to upregulate PGC-1 α , a master regulator of mitochondrial biogenesis and energy metabolism.[3][4] By activating PGC-1 α , ZLN005 has shown beneficial effects in models of type 2 diabetes, insulin resistance, and neuroprotection.[1][5] The preclinical pharmacokinetic profile of ZLN005 has been investigated, revealing rapid absorption and distribution to key metabolic tissues such as the liver and muscle in mice.[5] To further characterize its drug-like properties and to anticipate potential drug-drug interactions and toxicities, a detailed

investigation of its metabolic pathways is essential. This guide synthesizes the current knowledge on ZLN005 metabolism.

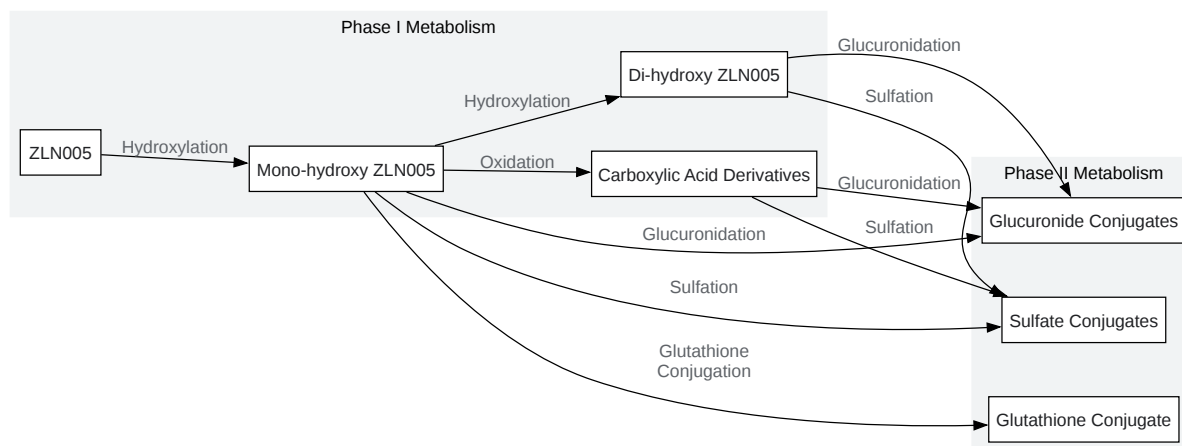
ZLN005 Metabolic Pathways

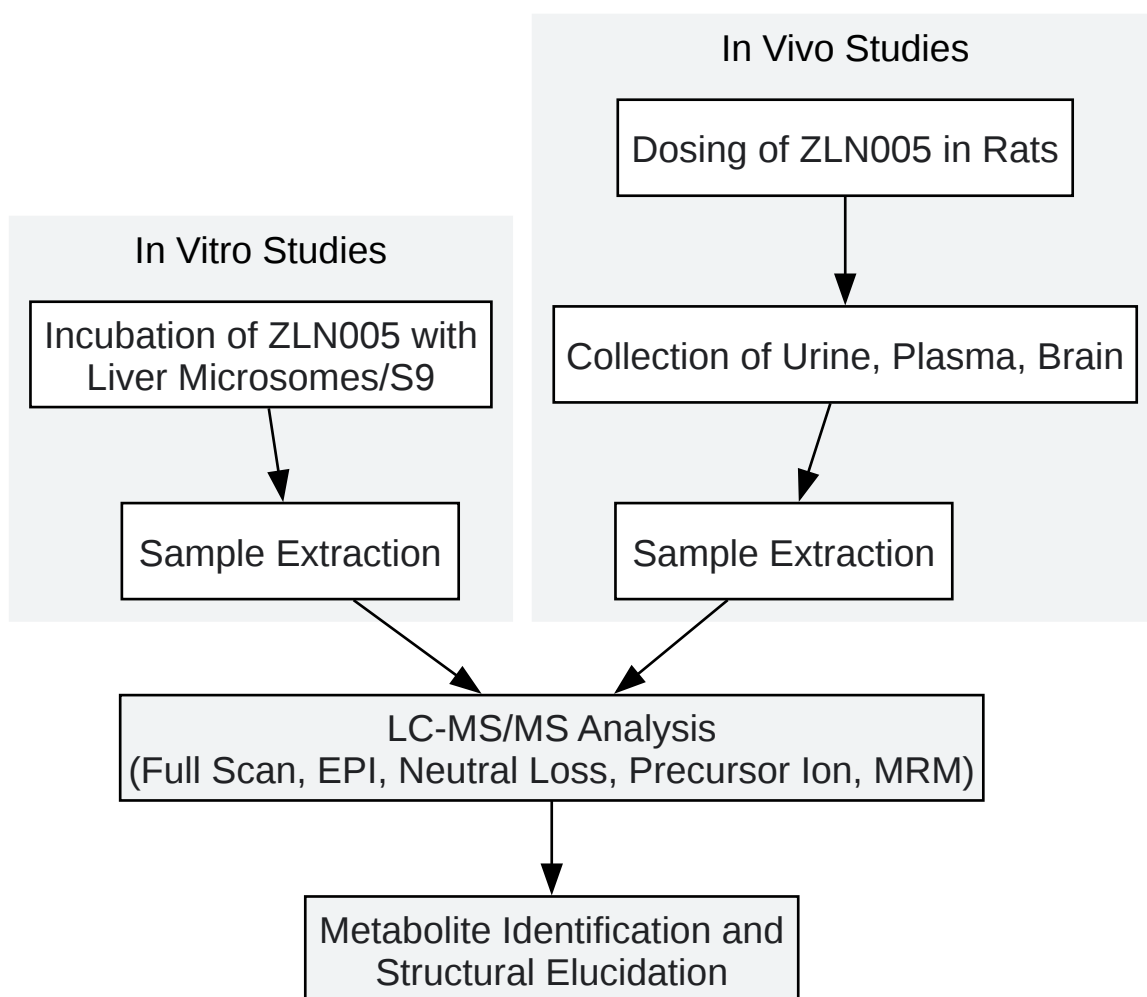
The biotransformation of ZLN005 involves both Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups on the parent molecule, primarily through oxidation. These modifications are followed by Phase II reactions, where endogenous molecules conjugate with the modified compound to increase its water solubility and facilitate excretion.^{[1][2]}

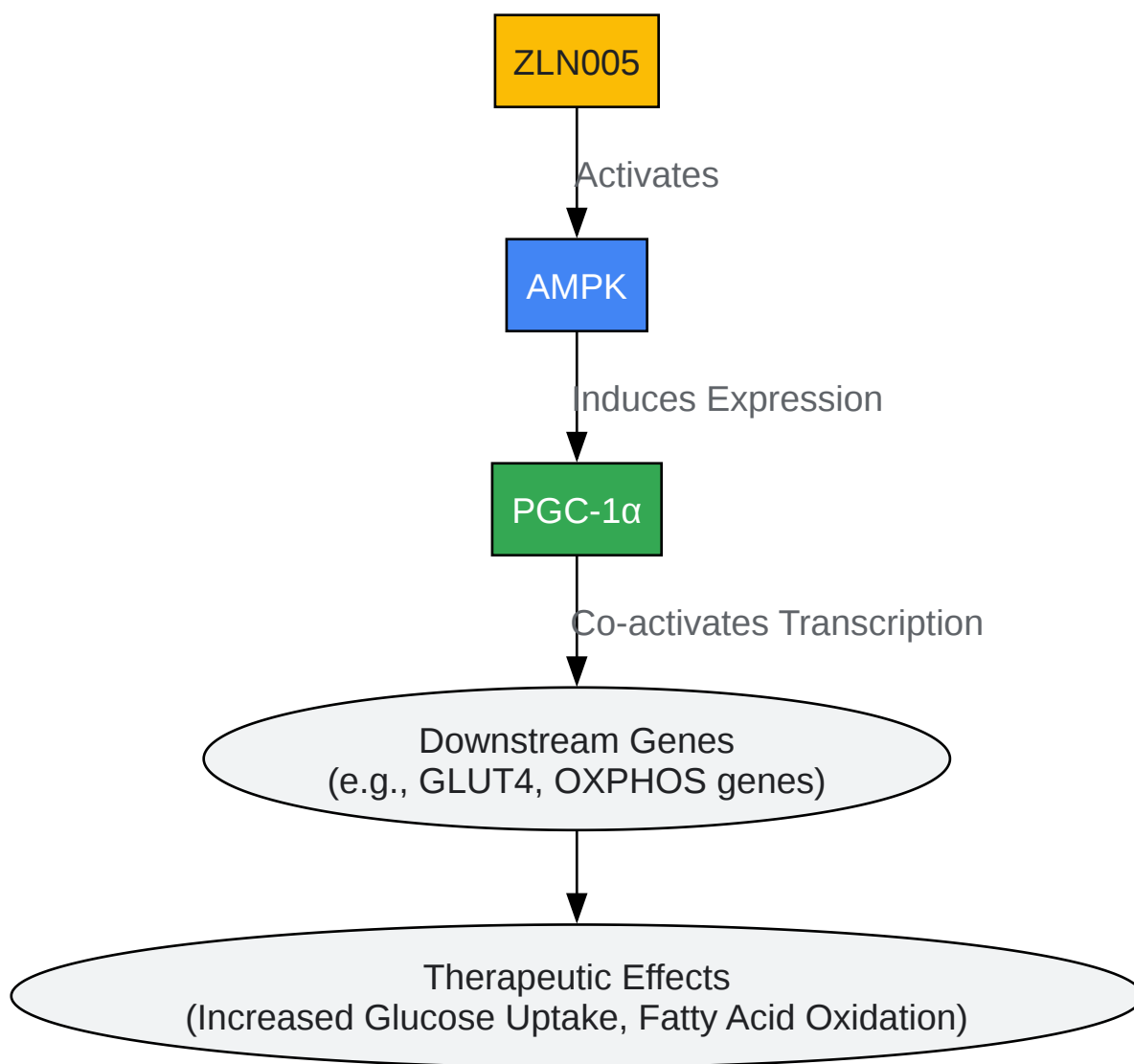
The primary metabolic transformations of ZLN005 identified in both in vitro and in vivo studies include:

- Phase I Metabolism:
 - Mono- and dihydroxylation
 - Further oxidation to carboxylic acids
- Phase II Metabolism:
 - Glucuronide conjugation
 - Sulfate conjugation
 - Glutathione conjugation

These metabolic pathways are depicted in the following diagram:







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